Welcome to the BenchChem Online Store!
molecular formula C13H11Cl3N2O2 B8578832 1-(2,4,6-trichlorophenyl)-4-ethoxycarbonyl-5-methyl-1H-pyrazole

1-(2,4,6-trichlorophenyl)-4-ethoxycarbonyl-5-methyl-1H-pyrazole

Cat. No. B8578832
M. Wt: 333.6 g/mol
InChI Key: IIAKMKFTRFPFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05321002

Procedure details

By the method of Example 3, Step C, 25.9 g (0.122 mole) of 2,4,6-trichlorophenylhydrazine and 22.7 g (0.123 mole) of ethyl 2-dimethylaminomethyleneacetoacetate were reacted in ethanol, yielding 1-(2,4,6-trichlorophenyl)-4-ethoxycarbonyl-5-methyl-1H-pyrazole as tan solid; mp 112.5°-113° C. The NMR spectrum was consistent with the proposed structure.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][NH2:11].CN([CH:15]=[C:16]([C:22]([CH3:24])=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18])C>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[N:10]1[C:22]([CH3:24])=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:15]=[N:11]1

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN
Name
Quantity
22.7 g
Type
reactant
Smiles
CN(C)C=C(C(=O)OCC)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)N1N=CC(=C1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.